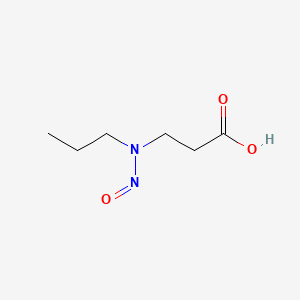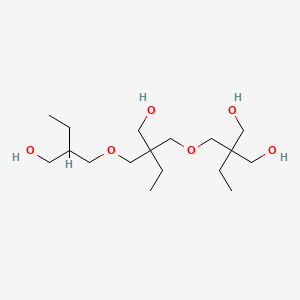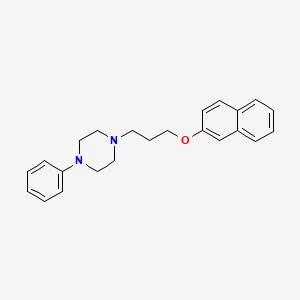
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-(2-naphthalenyloxy)propyl group and a phenyl group
Méthodes De Préparation
The synthesis of Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- typically involves multiple steps. One common synthetic route includes the reaction of 1-(2-naphthalenyloxy)-3-chloropropane with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of neurotransmitter reuptake and receptor antagonism .
Comparaison Avec Des Composés Similaires
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- can be compared with other similar compounds, such as:
1-Phenyl-3-naphthalenyloxypropanamines: These compounds also contain a naphthalenyloxy group and are known for their selective inhibition of serotonin uptake.
Propranolol: A beta-blocker that contains a naphthalenyloxy group and is used to treat cardiovascular diseases.
Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, which also contains a naphthalenyloxy group
Propriétés
Numéro CAS |
84344-50-3 |
|---|---|
Formule moléculaire |
C23H26N2O |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-(3-naphthalen-2-yloxypropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C23H26N2O/c1-2-9-22(10-3-1)25-16-14-24(15-17-25)13-6-18-26-23-12-11-20-7-4-5-8-21(20)19-23/h1-5,7-12,19H,6,13-18H2 |
Clé InChI |
YNOWHDNGRNBDQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


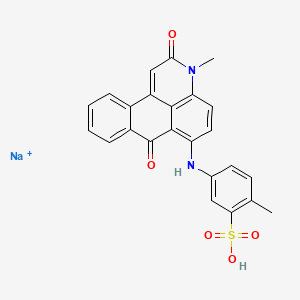
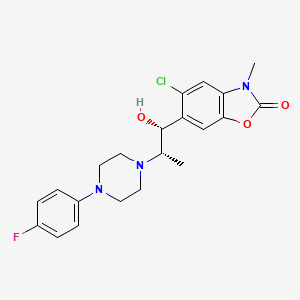
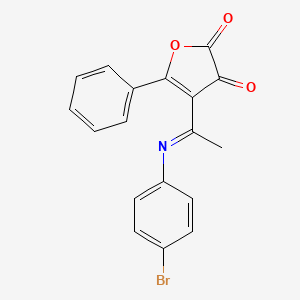

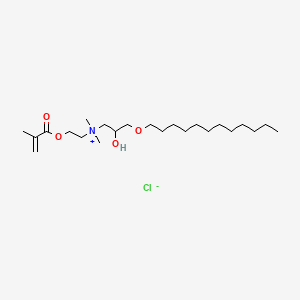

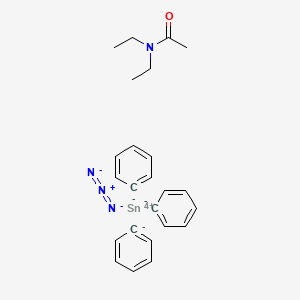
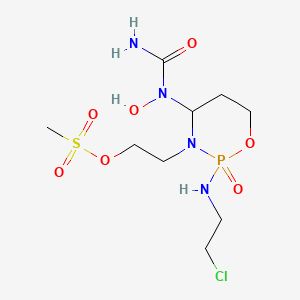

![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)

